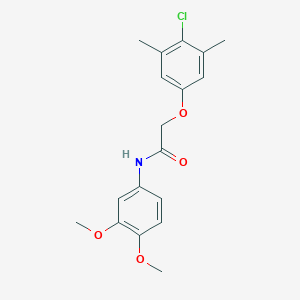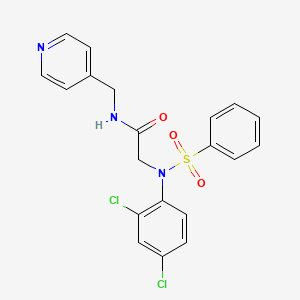
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, also known as ML-18, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized for its potential use as an anti-cancer agent and as a treatment for neurological disorders. In
Mécanisme D'action
The mechanism of action of 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In addition to its anti-cancer and neuroprotective effects, 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and to have antioxidant properties. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Another advantage is its potential as a multi-targeted therapeutic agent, which could make it more effective than single-targeted therapies. However, one limitation is the lack of information on its long-term effects, which requires further research.
Orientations Futures
There are several future directions for research on 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the exploration of its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and to determine its long-term effects.
Méthodes De Synthèse
The synthesis of 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoyl chloride with 2-pyridinylpiperazine in the presence of a base catalyst. This reaction results in the formation of the intermediate product, 2,5-dichlorobenzoyl-2-pyridinylpiperazine. The intermediate is then subjected to a reductive amination reaction using sodium borohydride, which results in the formation of 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine.
Applications De Recherche Scientifique
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic applications in cancer and neurological disorders. In cancer research, 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurological disorder research, 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-12-4-5-14(18)13(11-12)16(22)21-9-7-20(8-10-21)15-3-1-2-6-19-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKVXTWTOXMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)



![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)
![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)

![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)